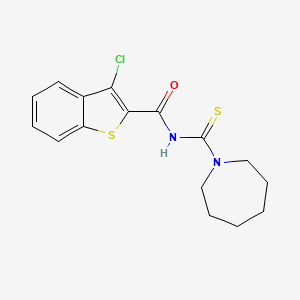![molecular formula C15H19BrN2O3 B3740747 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3740747.png)
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide
説明
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide, also known as BMAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMAP belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is an important neurotransmitter in the brain. 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been found to inhibit the replication of various viruses, including HIV-1 and HCV. Additionally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. Additionally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one of the limitations of using 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which may lead to the development of more potent and selective inhibitors of the enzymes targeted by 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide in vivo, which will be important for its potential use as a therapeutic agent.
科学的研究の応用
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been found to have anti-inflammatory and analgesic properties.
特性
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-10-2-3-13(12(16)8-10)21-9-14(19)18-6-4-11(5-7-18)15(17)20/h2-3,8,11H,4-7,9H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZRJVUGIDFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromo-4-methylphenoxy)acetyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



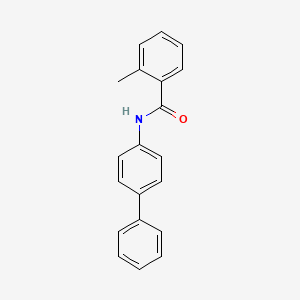
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)
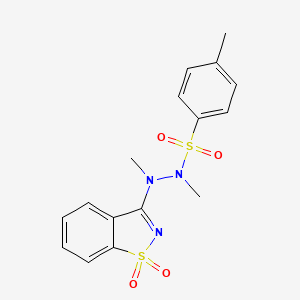
![5-[(4-chloro-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B3740706.png)

![2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3740712.png)
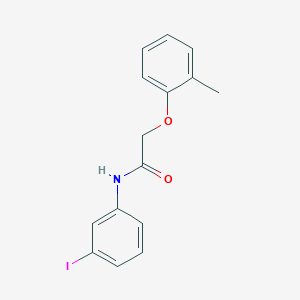
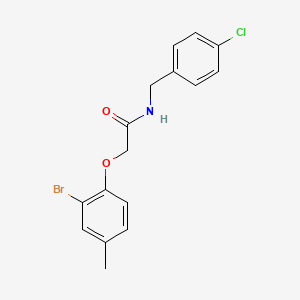

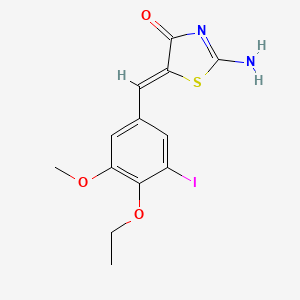
![3,4-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3740766.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3740769.png)
